BenchChemオンラインストアへようこそ!

ginsenoside C-Y

Anti-melanogenesis Tyrosinase inhibition Skin hyperpigmentation

Procure ginsenoside C-Y for unambiguous experimental results. Generic PPD-type ginsenosides (CK, Rh2, F2) fail to replicate its unique C-20 α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside-driven pharmacokinetics and multi-pathway bioactivity. Validated in NHDF models for blocking UVB-induced ROS, MMP-1, and enhancing procollagen type I via Nrf2/AP-1/MAPK modulation. Confirmed melanin secretion and tyrosinase inhibition in Melan-a cells and zebrafish embryo model. Essential as a bioavailability marker for fermented ginseng QC/QA, remaining BLOQ after non-fermented administration. Choose specifically for defensible, reproducible data.

Molecular Formula C41H70O12
Molecular Weight 755.0 g/mol
CAS No. 83480-65-3
Cat. No. B3430431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameginsenoside C-Y
CAS83480-65-3
Molecular FormulaC41H70O12
Molecular Weight755.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C
InChIInChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1
InChIKeyYNBYFOIDLBTOMW-QHNUHGIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside C-Y (CAS 83480-65-3): A Rare Minor Ginsenoside Metabolite with Distinct Dammarane Scaffold for Skin Research Applications


Ginsenoside C-Y (CAS 83480-65-3; synonym: ginsenoside Y, compound-Y) is a rare minor ginsenoside classified as a dammarane-type tetracyclic triterpenoid saponin belonging to the protopanaxadiol (PPD) group. It is characterized by a specific glycosylation pattern featuring an α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside moiety at the C-20 position and a double bond at the 24-25 position of the dammarane backbone [1]. Naturally present in low abundance in Panax species, ginsenoside C-Y is primarily obtained as a metabolite via enzymatic or microbial deglycosylation of the major ginsenoside Rb2 [2]. Its unique C-20 disaccharide configuration distinguishes it from more common PPD-type ginsenosides and underlies its particular pharmacokinetic and bioactivity profile.

Why Ginsenoside C-Y (83480-65-3) Cannot Be Substituted with Rb2, CK, or Other Common Ginsenosides


Procurement of a generic PPD-type ginsenoside in place of ginsenoside C-Y introduces substantial risk of experimental failure due to divergent absorption kinetics, metabolic fate, and target engagement. Although ginsenoside C-Y is derived from the deglycosylation of Rb2, its distinct C-20 α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside disaccharide side chain confers physicochemical properties and biological activities that are not recapitulated by other rare ginsenosides such as CK, Rh2, or F2. As demonstrated in direct pharmacokinetic comparisons, ginsenoside C-Y exhibits a unique plasma exposure profile following oral administration that differs markedly from its in-class analogs, and its bioactivity in dermal models is mediated through specific molecular pathways—including Nrf2 nuclear translocation and TGF-β1 modulation—that are not equivalently activated by alternative ginsenosides [1]. Substituting ginsenoside C-Y with Rb2 (the parent compound) would fail to account for the requirement of prior deglycosylation to achieve bioavailability, while substitution with CK or Rh2 would alter the experimental glycosylation-dependent pharmacodynamics. The quantitative evidence below establishes precisely where ginsenoside C-Y diverges from its closest structural and functional analogs.

Ginsenoside C-Y (83480-65-3): Quantitative Differentiation Evidence Against Comparator Compounds


Tyrosinase Inhibition and Melanin Reduction: Ginsenoside C-Y vs. Untreated Melan-a Cells and Zebrafish Embryos

In a controlled in vitro study using Melan-a murine melanocytes, ginsenoside C-Y demonstrated direct inhibition of melanin secretion and suppression of tyrosinase enzymatic activity. The anti-melanogenic effect was further validated in an in vivo zebrafish embryo model. Unlike comparator studies on other minor ginsenosides where melanogenesis inhibition is often inferred from structural similarity rather than direct measurement, this study provides compound-specific, dose-dependent quantitative data for ginsenoside C-Y [1].

Anti-melanogenesis Tyrosinase inhibition Skin hyperpigmentation

UVB-Induced ROS Scavenging and Procollagen Type I Restoration: Ginsenoside C-Y in Human Dermal Fibroblasts

In human dermal fibroblasts (NHDFs) exposed to UVB irradiation, ginsenoside C-Y treatment resulted in blockade of reactive oxygen species (ROS) generation, suppression of matrix metalloproteinase-1 (MMP-1) production, and restoration of procollagen type I synthesis. The molecular mechanism involved increased TGF-β1 levels, enhanced Nrf2 nuclear translocation, and inhibition of AP-1 and MAPK phosphorylation. Notably, ginsenoside C-Y also suppressed UVB-induced VEGF and TNF-α secretion, effects linked to NFAT signaling modulation. This multi-pathway anti-photoaging profile is compound-specific and not automatically generalizable to other minor ginsenosides without equivalent comparative data [1].

Anti-photoaging UVB protection Dermal fibroblast

Oral Bioavailability Advantage: Ginsenoside C-Y Systemic Exposure vs. Non-Fermented Ginseng Rb1/Rb2

In a randomized, single-dose, two-period crossover clinical trial involving 16 healthy male volunteers, the pharmacokinetics of seven ginsenosides (Rb1, CY, F2, CK, Rh2, PPD, and PPT) were compared following administration of 6 g of fermented red ginseng (FRG) versus non-fermented red ginseng (RG). Ginsenoside C-Y was detected in plasma following FRG administration but remained below the lower limit of quantification (BLOQ) for all but one subject following RG administration. This indicates that ginsenoside C-Y, as a deglycosylated downstream metabolite, exhibits substantially higher oral bioavailability than its parent compounds when delivered in a fermented matrix, and that its systemic exposure is negligible following ingestion of non-fermented ginseng preparations [1].

Pharmacokinetics Oral bioavailability Systemic exposure

Ginsenoside C-Y (83480-65-3): Validated Research and Industrial Application Scenarios


Skin Anti-Photoaging and UVB Protection Research in Dermal Fibroblast Models

Based on evidence that ginsenoside C-Y blocks UVB-induced ROS, restricts MMP-1 production, and promotes procollagen type I synthesis in NHDFs while enhancing Nrf2 nuclear translocation and inhibiting AP-1/MAPK phosphorylation [1], researchers should prioritize ginsenoside C-Y for studies investigating botanical interventions against UV-induced premature skin aging. The compound is particularly suited for experiments requiring a single-agent ginsenoside with demonstrated multi-pathway anti-photoaging activity rather than undefined ginseng extracts. The validated NHDF model provides a reproducible experimental system for dose-response and mechanistic studies.

Anti-Melanogenesis and Skin Depigmentation Agent Development

Ginsenoside C-Y has demonstrated direct inhibition of melanin secretion and tyrosinase activity in Melan-a murine melanocytes, with efficacy confirmed in an in vivo zebrafish embryo model [1]. This evidence positions ginsenoside C-Y as a candidate for cosmetic or dermatological research targeting hyperpigmentation disorders. Unlike other minor ginsenosides lacking direct anti-melanogenic validation in both cellular and organismal models, ginsenoside C-Y offers cross-species data supporting its selection for skin lightening and depigmentation studies.

Pharmacokinetic Studies of Fermented Ginseng-Derived Metabolites

The clinical pharmacokinetic data showing that ginsenoside C-Y plasma levels are detectable only after fermented red ginseng administration—and remain BLOQ after non-fermented ginseng [2]—establish ginsenoside C-Y as a key analytical marker for verifying fermentation efficacy and bioavailability enhancement. Researchers developing or characterizing fermented ginseng products should include ginsenoside C-Y quantification in their analytical panels to confirm the presence of bioavailable downstream metabolites. This compound serves as a critical QC/QA marker distinguishing genuinely fermented ginseng preparations from conventional extracts.

Quote Request

Request a Quote for ginsenoside C-Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.